4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
The synthesis of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,5-dichloroaniline with a thioamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .
Chemical Reactions Analysis
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide include other thiazole derivatives, such as:
- 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(2,6-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
These compounds share structural similarities but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.BrH/c1-5-9(14-10(13)15-5)7-4-6(11)2-3-8(7)12;/h2-4H,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNFMTABVVSWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=C(C=CC(=C2)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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